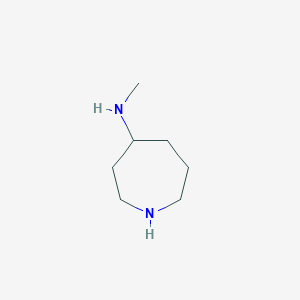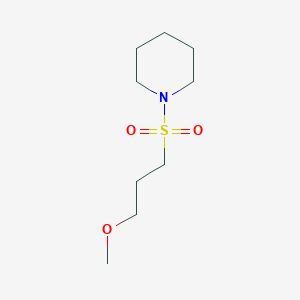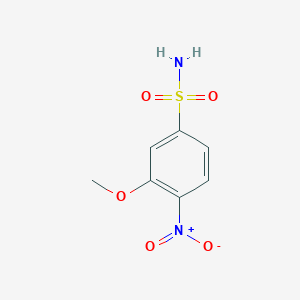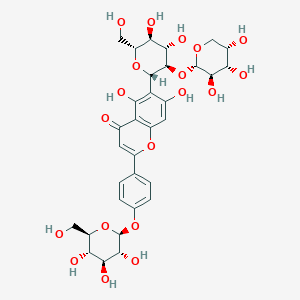
Vaccarin
Übersicht
Beschreibung
Vaccarin is a member of flavonoids and a glycoside . It is a natural product found in Gypsophila vaccaria . The molecular formula of Vaccarin is C32H38O19 .
Synthesis Analysis
Vaccarin is a natural C-glycosylflavone that could be isolated from V. hispanica . The main active ingredients of the plant have been elucidated in recent years .
Molecular Structure Analysis
The molecular weight of Vaccarin is 726.63 . The IUPAC name of Vaccarin is 6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one .
Chemical Reactions Analysis
Vaccarin exhibits extensive biological activities including vascular endothelial cell protection effects . It has been found to impede high glucose-induced endothelial dysfunction via inhibition of the ROS/AMPK/miRNA-34a/eNOS signaling cascade .
Physical And Chemical Properties Analysis
The molecular weight of Vaccarin is 726.63 . The molecular formula of Vaccarin is C32H38O19 .
Wissenschaftliche Forschungsanwendungen
Diabetes-Related Endothelial Inflammatory Injury
Vaccarin has been shown to alleviate endothelial inflammatory injury in diabetes. It mediates the miR-570-3p/HDAC1 pathway, which plays a pivotal role in regulating gene expression in diabetic vascular endothelium. In diabetic mice models, Vaccarin administration resulted in decreased expression of inflammatory markers and improved endothelial function .
Diabetic Angiopathy
In the context of diabetic angiopathy, Vaccarin exhibits protective effects on vascular endothelial dysfunction. It has been found to improve endothelium-dependent vasorelaxation in diabetic mice and increase nitric oxide (NO) generation and eNOS phosphorylation in human microvascular endothelial cells under high glucose conditions .
Oxidative Stress and Lipid Metabolism
Vaccarin helps in relieving disorders of lipid metabolism and oxidative stress, which are common complications in type 2 diabetes mellitus (T2DM). It attenuates increased blood glucose levels and enhances glucose and insulin tolerance, thereby contributing to the overall metabolic homeostasis .
Wound Healing in Diabetes
Vaccarin has a role in promoting diabetic chronic wound healing. It exerts a cytoprotective role under high glucose conditions, which is crucial for the healing process in diabetic chronic wounds .
miRNA Regulation
The compound has been associated with the regulation of miRNA expression, particularly in the vascular endothelium of diabetes. It affects the expression of miR-570-3p and miR-34a, which are linked to inflammatory injury and endothelial dysfunction, respectively .
AMPK/eNOS Signaling Cascade
Vaccarin impedes high glucose-induced endothelial dysfunction by inhibiting the ROS/AMPK/miRNA-34a/eNOS signaling cascade. This pathway is crucial for maintaining endothelial cell health and function, especially under stress conditions like hyperglycemia .
Gene Expression Regulation
Through its interaction with the miR-570-3p/HDAC1 pathway, Vaccarin influences the expression of genes that are critical in the pathogenesis of diabetic complications. This includes the regulation of genes involved in inflammation and oxidative stress .
Vascular Complications Biomarkers
Research suggests that Vaccarin could provide insights into potential biomarkers or targets for diabetic endothelial dysfunction and vascular complications. This opens up new avenues for the development of therapeutic strategies targeting these biomarkers .
Wirkmechanismus
Target of Action
Vaccarin, a flavonoid glycoside, has been identified to primarily target histone deacetylase 1 (HDAC1), a gene that plays a pivotal role in regulating eukaryotic gene expression . This interaction is mediated by miR-570-3p in the vascular endothelium .
Mode of Action
Vaccarin interacts with its targets by mediating the miR-570-3p/HDAC1 pathway . Overexpression of HDAC1 counteracts the inhibitory effect of Vaccarin on inflammatory injury in human umbilical vein endothelial cells . The administration of a miR-570-3p inhibitor can block the inhibition of Vaccarin on HDAC1 and inflammatory injury .
Biochemical Pathways
Vaccarin affects the miR-570-3p/HDAC1 pathway . Overexpression of miR-570-3p can decrease the expression of downstream components of HDAC1, including TNF-α, IL-1β, and malondialdehyde, while increasing GSH-Px activity in human umbilical vein endothelial cells under hyperglycemic conditions .
Pharmacokinetics
Drug likeness parameters are important indicators of whether a molecule possesses suitable adme properties .
Result of Action
Vaccarin significantly ameliorates heart dysfunction in a mouse model and suppresses oxidative stress-mediated cell apoptosis via specifically inhibiting the activation of the p38 MAPK pathway . In vitro, Vaccarin alleviates doxorubicin-induced mitochondrial membrane depolarization and reactive oxygen species (ROS) generation in H9c2 cells .
Zukünftige Richtungen
Vaccarin has promising clinical applications . The main active ingredients of the plant have been elucidated in recent years . Future research on Vaccarin should specifically focus on exploring the unknown elements in Vaccarin and improving the processes for extracting the effective active substances of Vaccarin .
Eigenschaften
IUPAC Name |
6-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]-5,7-dihydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H38O19/c33-7-17-23(40)26(43)30(51-31-27(44)21(38)14(37)9-46-31)29(49-17)20-13(36)6-16-19(24(20)41)12(35)5-15(48-16)10-1-3-11(4-2-10)47-32-28(45)25(42)22(39)18(8-34)50-32/h1-6,14,17-18,21-23,25-34,36-45H,7-9H2/t14-,17+,18+,21-,22+,23+,25-,26-,27+,28+,29-,30+,31-,32+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYIKGLVKALOGDP-HLEFUGOVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C4=C(C=C3O)OC(=CC4=O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)CO)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H38O19 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401319173 | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
726.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Vaccarin | |
CAS RN |
53452-16-7 | |
| Record name | Vaccarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53452-16-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vaccarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401319173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





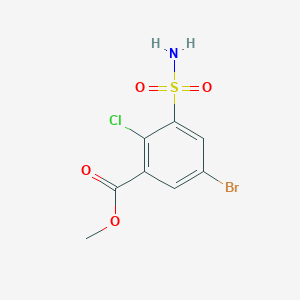
![N-[(3,4-dimethoxyphenyl)methyl]oxolan-3-amine](/img/structure/B1428957.png)
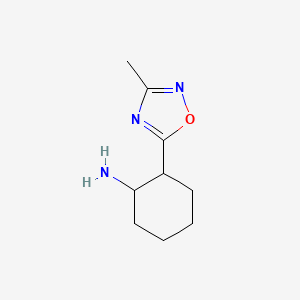
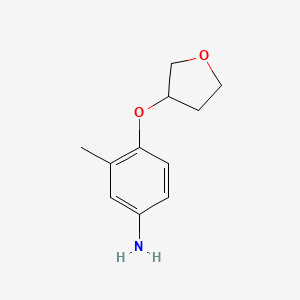
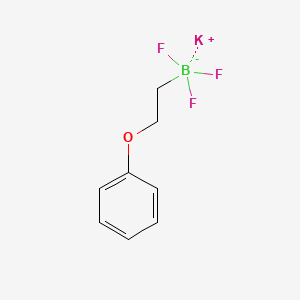

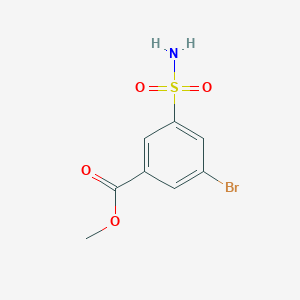
![N-{[4-(2-methylpropyl)phenyl]methyl}cyclopropanamine](/img/structure/B1428964.png)
